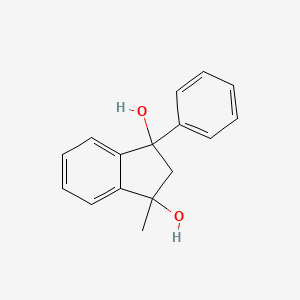
1-methyl-3-phenyl-2H-indene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-phenyl-2H-indene-1,3-diol is an organic compound with the molecular formula C16H16O2 It is a derivative of indene, a bicyclic hydrocarbon, and features both a methyl and a phenyl group attached to the indene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-2H-indene-1,3-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-phenylindane with oxidizing agents to introduce the diol functionality. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-3-phenyl-2H-indene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diol to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions include various oxygenated derivatives, reduced alcohols, and substituted indenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-methyl-3-phenyl-2H-indene-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-methyl-3-phenyl-2H-indene-1,3-diol exerts its effects involves interactions with various molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In medicinal applications, it may interact with specific receptors or enzymes, modulating biological pathways to produce therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3-phenylindane: Lacks the diol functionality, making it less reactive in certain chemical reactions.
1,1,3-trimethyl-3-phenylindane: Features additional methyl groups, altering its chemical properties and reactivity.
Indane-1,3-dione: Contains a diketone functionality, making it useful in different synthetic applications.
Uniqueness
1-methyl-3-phenyl-2H-indene-1,3-diol is unique due to its combination of a diol functionality with a methyl and phenyl group on the indene core. This structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
24387-76-6 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-methyl-3-phenyl-2H-indene-1,3-diol |
InChI |
InChI=1S/C16H16O2/c1-15(17)11-16(18,12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-10,17-18H,11H2,1H3 |
Clé InChI |
XVIODFWVBLLPJY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=CC=CC=C21)(C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
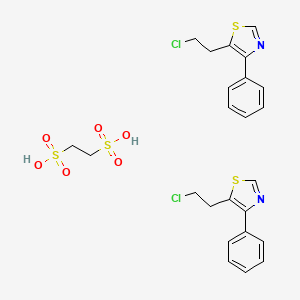
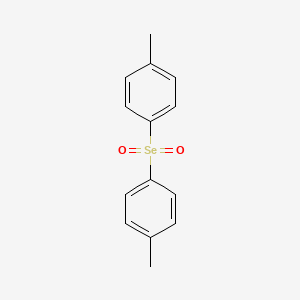
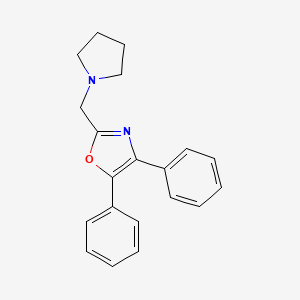
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)

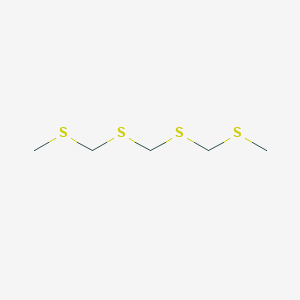

![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)

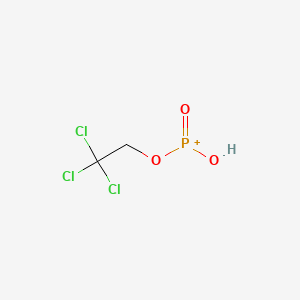
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)
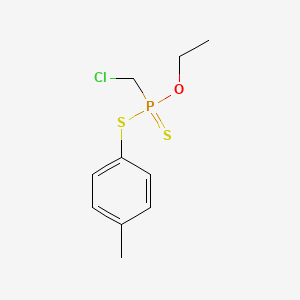
![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)
